![molecular formula C17H22N8O B2451030 5-(4-(7-(对甲苯胺基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-5-基)哌嗪-1-基)乙醇 CAS No. 1286703-57-8](/img/structure/B2451030.png)
5-(4-(7-(对甲苯胺基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-5-基)哌嗪-1-基)乙醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(7-(p-tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperazin-1-yl)ethanol is a complex organic compound with a variety of potential applications in scientific research. This compound is characterized by its unique structure, which combines multiple functional groups, making it a significant subject for studies in chemistry, biology, and medicine.
科学研究应用
Chemistry
In chemistry, this compound serves as a key intermediate in the synthesis of more complex molecules. Its unique structure allows it to be a versatile building block in organic synthesis.
Biology
Biologically, 2-(4-(7-(p-tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperazin-1-yl)ethanol is studied for its potential interactions with various biomolecules. It can be used in the development of probes or as a model compound in biochemical assays.
Medicine
In the medical field, this compound is investigated for its potential therapeutic properties. Its structure suggests it may interact with specific biological targets, offering possibilities for drug development.
Industry
Industrial applications include its use in the production of specialized chemicals and materials. The compound’s reactivity and stability make it suitable for use in various industrial processes.
作用机制
Target of Action
The primary target of this compound, also known as 2-(4-{7-[(4-methylphenyl)amino]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl}piperazin-1-yl)ethan-1-ol, is USP28 , a ubiquitin-specific protease . USP28 plays a crucial role in controlling cell growth and differentiation .
Mode of Action
The compound interacts with USP28 by binding to it reversibly . This interaction directly affects the protein levels of USP28, inhibiting its function . The terminal free amine group of the compound is essential for this inhibition .
Biochemical Pathways
The inhibition of USP28 by the compound affects various cellular signaling processes, including cell growth regulation, differentiation, migration, and metabolism . The compound’s action on USP28 can lead to the inhibition of the proliferation, cell cycle at the S phase, and epithelial-mesenchymal transition (EMT) progression in gastric cancer cell lines .
Pharmacokinetics
The compound’s structure–activity relationship has been studied, revealing key descriptors that could influence its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of the compound’s action is the inhibition of USP28, leading to the suppression of cell proliferation and the cell cycle at the S phase . This can result in the inhibition of EMT progression in gastric cancer cell lines , potentially leading to anti-cancer effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(7-(p-tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperazin-1-yl)ethanol typically involves multi-step organic reactions. One common method begins with the formation of the triazolopyrimidine core, which can be achieved through the cyclization of appropriate precursors. Subsequent steps include the introduction of the p-tolylamino group and the piperazin-1-yl group. Reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.
Industrial Production Methods
For industrial-scale production, optimizing the synthesis route is crucial. This involves not only maximizing the yield but also minimizing the use of hazardous reagents and reducing waste. Advanced techniques such as continuous flow chemistry and microwave-assisted synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(4-(7-(p-tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperazin-1-yl)ethanol undergoes various types of chemical reactions, including:
Oxidation: : The ethanol group can be oxidized to an aldehyde or carboxylic acid under specific conditions.
Reduction: : Reduction reactions can modify the triazolopyrimidine ring or the p-tolylamino group.
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperazine or triazolopyrimidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminium hydride), and various acids and bases to catalyze substitution reactions. Reaction conditions typically involve controlling the temperature, pH, and solvent environment to favor the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the ethanol group would yield different products compared to substitutions on the piperazine ring.
相似化合物的比较
2-(4-(7-(p-tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperazin-1-yl)ethanol can be compared to several similar compounds, such as other triazolopyrimidines or piperazine derivatives.
Unique Features
Triazolopyrimidine Core: : This provides a unique scaffold for biological activity.
Piperazine Group: : Enhances the compound’s solubility and interaction potential.
p-Tolylamino Group: : Adds to the molecule’s structural complexity and functional versatility.
Similar Compounds
2-(4-(3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperazin-1-yl)ethanol: : Lacks the p-tolylamino group but shares the core structure.
4-(7-(p-tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperazine: : Lacks the ethanol group but contains the crucial piperazine and triazolopyrimidine components.
Conclusion
2-(4-(7-(p-tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperazin-1-yl)ethanol is a compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry. Understanding its preparation, reactions, and applications can open new avenues for research and development.
属性
IUPAC Name |
2-[4-[7-(4-methylanilino)-2H-triazolo[4,5-d]pyrimidin-5-yl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N8O/c1-12-2-4-13(5-3-12)18-15-14-16(22-23-21-14)20-17(19-15)25-8-6-24(7-9-25)10-11-26/h2-5,26H,6-11H2,1H3,(H2,18,19,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIGSNNLXWZYNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC3=NNN=C32)N4CCN(CC4)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(5-Chloro-2H-indazol-3-yl)methyl]but-2-ynamide](/img/structure/B2450947.png)
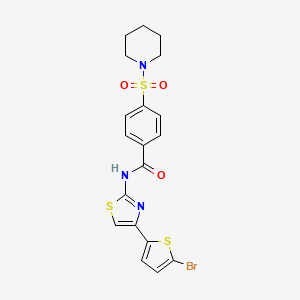
![2-(benzylthio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2450955.png)

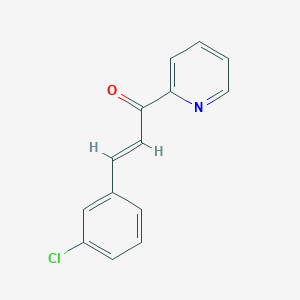
![2-bromo-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2450958.png)
![N-[1-(3-chloro-4-fluorobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2450960.png)
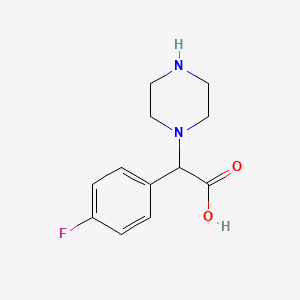
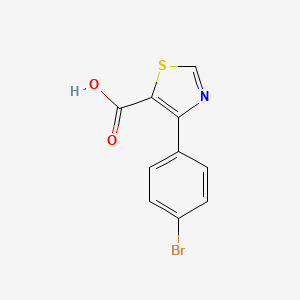
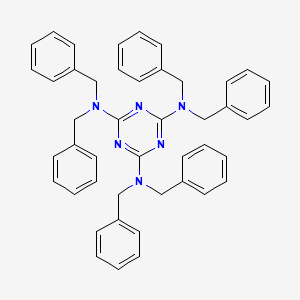
![4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2450967.png)
![methyl 4-[2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2450968.png)
![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2450969.png)
![N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-ethoxybenzamide](/img/structure/B2450970.png)
